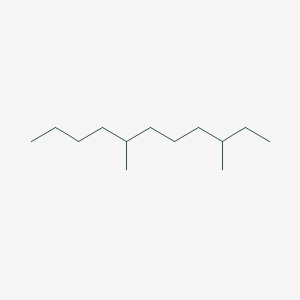
prop-2-enyl 2-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-2-enyl 2-sulfanylpropanoate is an organic compound with the molecular formula C6H10O2S It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom of the alpha carbon is replaced by a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, 2-mercapto-, allyl ester typically involves the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine base as a catalyst. The reaction is carried out in an essentially nonaqueous system containing less than 5% water and in the presence of a reactive solvent comprising polythiodipropionic acid ester . The reaction conditions include a temperature range from about 0°C to about 150°C and an H2S concentration within the range from about 0.1% to saturation in the reactive solvent .
Industrial Production Methods
Industrial production methods for propionic acid, 2-mercapto-, allyl ester often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
prop-2-enyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Various substituted allyl esters and thiol derivatives
Scientific Research Applications
prop-2-enyl 2-sulfanylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of propionic acid, 2-mercapto-, allyl ester involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release propionic acid, which can act as an antimicrobial agent by disrupting the cell membrane of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Propionic acid, 2-mercapto-: Similar structure but lacks the allyl ester group.
Propionic acid, 2-thio-: Contains a sulfur atom but in a different position.
Allyl propionate: Contains an allyl ester group but lacks the mercapto group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
16883-50-4 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
prop-2-enyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3 |
InChI Key |
UTIYASJLWJJSCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC=C)S |
Canonical SMILES |
CC(C(=O)OCC=C)S |
Synonyms |
2-Mercaptopropionic acid allyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


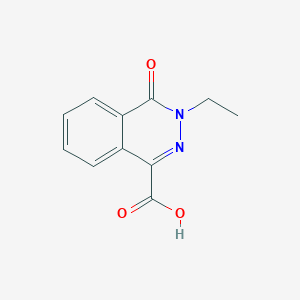
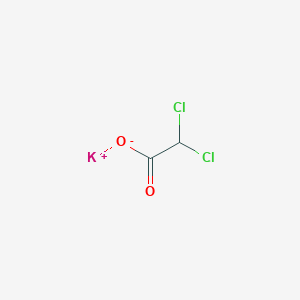
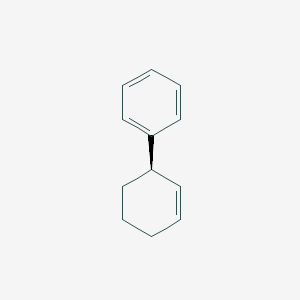
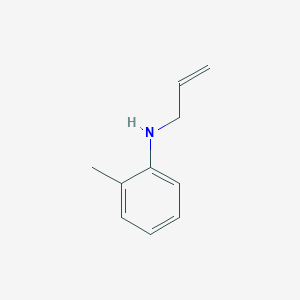

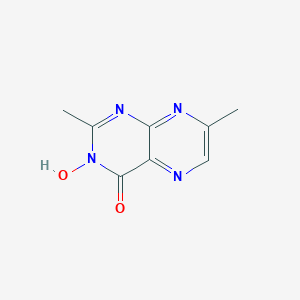
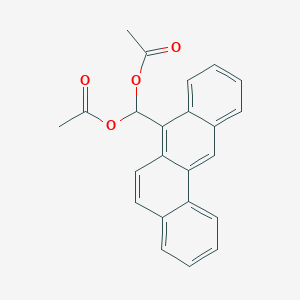
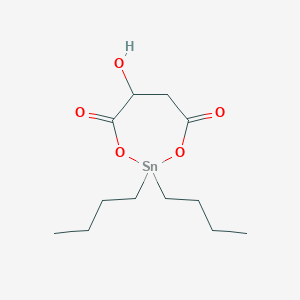
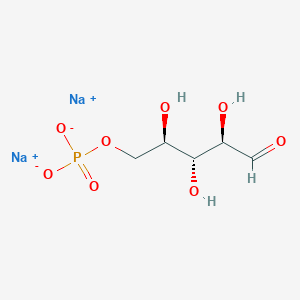

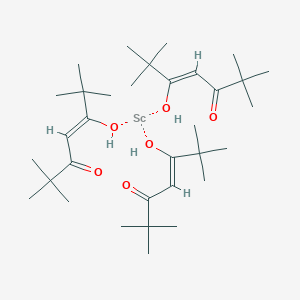
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)

